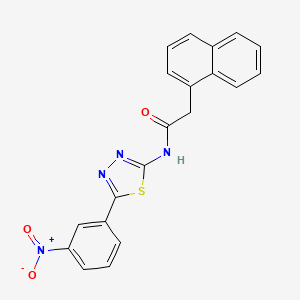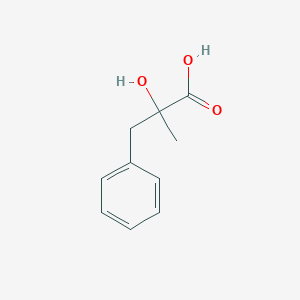![molecular formula C24H17Cl2FN2O3 B2792740 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 318289-18-8](/img/structure/B2792740.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate is a complex organic compound. It is known for its multifaceted applications, particularly in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate typically involves multi-step organic reactions:
Step 1: Synthesize the pyrazole ring through a cyclization reaction of phenyl hydrazine with ethyl acetoacetate.
Step 2: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution on a fluorobenzene derivative.
Step 3: Couple the pyrazole intermediate with the fluorophenoxy moiety.
Step 4: Esterify the carboxylic acid using chloromethyl 2,4-dichlorobenzoate under acidic conditions.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing robust catalytic processes and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Oxidation of the methyl group can yield corresponding alcohols or carboxylic acids.
Reduction: Selective reduction can target the aromatic rings or other functional groups without altering the core structure.
Substitution: Various substitutions can occur at the phenyl or fluorophenoxy rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Reduction: Reduced phenyl rings and saturated derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Utilized in catalytic systems to facilitate complex organic transformations.
Polymer Science: Incorporated into polymer matrices to enhance properties like stability and reactivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in probing biochemical pathways.
Signal Transduction: Used in studying cell signaling mechanisms.
Medicine
Anticancer Agents: Potential use in developing anticancer drugs due to its bioactive properties.
Antimicrobial Agents: Investigated for antimicrobial activity against resistant strains.
Industry
Materials Science: Employed in creating advanced materials with unique electronic properties.
Agriculture: Explored for use in agrochemicals to protect crops from pests and diseases.
Wirkmechanismus
The compound functions by interacting with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modify receptor functions by altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-Phenyl-1H-pyrazol-3-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
[5-(4-Methylphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate
Uniqueness
What sets [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate apart is its unique combination of functional groups that confer high reactivity and specificity in various applications. Its fluorophenoxy group, for instance, enhances stability and bioactivity compared to its analogs.
There you have it: a deep dive into the intriguing world of this compound! Got more questions? Feel free to ask!
Eigenschaften
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2O3/c1-29-23(32-18-10-8-17(27)9-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-7-16(25)13-21(19)26/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRFGMXCIHWPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)



![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)

![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)
![methyl 1-benzyl-4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2792674.png)


